5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s an electron-rich azole with an oxygen atom next to the nitrogen .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
Isoxazole is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through azirine intermediate .Scientific Research Applications
Biological Activities
Isoxazole, which is a part of the compound , is known for its wide spectrum of biological activities and therapeutic potential . It has been found to have prominent potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It shows different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide .
Synthetic Chemistry
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .
Lipid Modulation
This molecule is a potent and selective FXR agonist in vitro and has robust lipid modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .
Heterocyclic Compounds
Heterocyclic compounds have attracted considerable attention as they act as a bridge between chemical and life sciences . A significant amount of contemporary investigation is currently pursued on these compounds worldwide .
Future Directions
The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
properties
IUPAC Name |
5-cyclopropyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10(12-7-4-11-15-5-7)8-3-9(16-13-8)6-1-2-6/h3-6H,1-2H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTIXANKXVHDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CON=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(isoxazol-4-yl)isoxazole-3-carboxamide |
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